molecular formula C22H25F2NO4 B570742 (R,S,R,S)-Nebivolol CAS No. 119365-24-1

(R,S,R,S)-Nebivolol

Cat. No.: B570742
CAS No.: 119365-24-1
M. Wt: 405.4 g/mol
InChI Key: KOHIRBRYDXPAMZ-MTIDIVMFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R,S,R,S)-Nebivolol is a beta-blocker used primarily for the treatment of hypertension and heart failure. It is a racemic mixture consisting of two enantiomers, each contributing to its pharmacological effects. The compound is known for its ability to selectively block beta-1 adrenergic receptors and its unique vasodilatory properties, which are attributed to its ability to increase nitric oxide release.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,S,R,S)-Nebivolol involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzopyran Moiety: This involves the condensation of a phenol derivative with an epoxide, followed by cyclization to form the benzopyran ring.

    Introduction of the Amino Alcohol Side Chain: The benzopyran intermediate is then reacted with an appropriate amine to introduce the amino alcohol side chain.

    Resolution of Enantiomers: The racemic mixture is resolved into its individual enantiomers using chiral chromatography or enzymatic methods.

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale synthesis of the benzopyran intermediate and subsequent introduction of the amino alcohol side chain.

    Purification: High-performance liquid chromatography (HPLC) or other purification techniques are used to ensure the purity of the final product.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and efficacy of the produced compound.

Chemical Reactions Analysis

Types of Reactions

(R,S,R,S)-Nebivolol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups, altering the pharmacological properties of the compound.

Scientific Research Applications

(R,S,R,S)-Nebivolol has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in studies of chiral resolution and stereochemistry.

    Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.

    Medicine: Extensively studied for its therapeutic effects in treating hypertension, heart failure, and other cardiovascular conditions.

    Industry: Utilized in the development of new beta-blockers and related pharmaceuticals.

Mechanism of Action

(R,S,R,S)-Nebivolol exerts its effects primarily through the selective blockade of beta-1 adrenergic receptors, leading to a decrease in heart rate and blood pressure. Additionally, it enhances the release of nitric oxide, resulting in vasodilation. The molecular targets include beta-1 adrenergic receptors and endothelial nitric oxide synthase (eNOS) pathways.

Comparison with Similar Compounds

Similar Compounds

    Atenolol: Another beta-1 selective blocker but lacks the vasodilatory properties of Nebivolol.

    Metoprolol: Similar beta-1 selectivity but does not increase nitric oxide release.

    Bisoprolol: Comparable beta-1 selectivity but with different pharmacokinetic properties.

Uniqueness

(R,S,R,S)-Nebivolol is unique due to its dual mechanism of action, combining beta-1 adrenergic blockade with nitric oxide-mediated vasodilation. This dual action provides additional therapeutic benefits, particularly in patients with hypertension and heart failure.

Properties

CAS No.

119365-24-1

Molecular Formula

C22H25F2NO4

Molecular Weight

405.4 g/mol

IUPAC Name

(1S)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol

InChI

InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18+,21+,22-

InChI Key

KOHIRBRYDXPAMZ-MTIDIVMFSA-N

SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O

Isomeric SMILES

C1CC2=C(C=CC(=C2)F)O[C@H]1[C@H](CNC[C@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O

Synonyms

[2R-[2R*[S*[R*(S*)]]]]-α,α’-[Iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol;  R 74829

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.